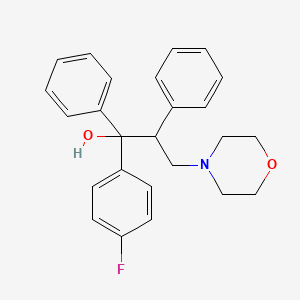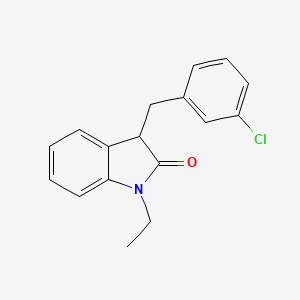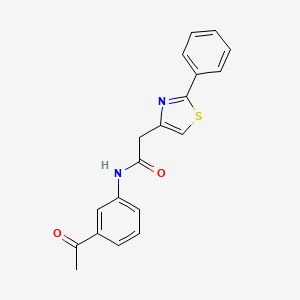![molecular formula C21H28N2O3 B11374151 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11374151.png)
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Furan Group: The furan group can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid derivative is coupled with the benzamide core in the presence of a palladium catalyst.
Attachment of the Morpholine Group:
Chemical Reactions Analysis
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The morpholine group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted benzamides and furan derivatives.
Scientific Research Applications
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The furan and morpholine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
4-tert-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide can be compared with other similar compounds, such as:
4-tert-butyl-N-(2-furylmethyl)benzamide: This compound lacks the morpholine group, which may result in different biological activity and chemical reactivity.
4-tert-butyl-N-(2-chlorophenyl)benzamide: The presence of a chlorophenyl group instead of a furan group can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)17-8-6-16(7-9-17)20(24)22-15-18(19-5-4-12-26-19)23-10-13-25-14-11-23/h4-9,12,18H,10-11,13-15H2,1-3H3,(H,22,24) |
InChI Key |
XNRGLJTXKFBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11374069.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11374077.png)



![5-(4-bromophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11374099.png)

![5-bromo-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11374110.png)
![1-(4-chlorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11374128.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B11374136.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11374142.png)

![5-[bis(furan-2-ylmethyl)amino]-N-(3-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11374145.png)
![2-(4-ethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11374148.png)
